molecular formula C20H16N2O4 B4027521 (10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

Cat. No.: B4027521
M. Wt: 348.4 g/mol
InChI Key: VLCHKZIXFJNTEB-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is a complex organic compound with a unique structure that combines a pyranochromene core with a pyridinylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione typically involves multi-step organic reactions. The process begins with the formation of the pyranochromene core, followed by the introduction of the pyridinylamino group. Key steps include:

    Formation of the Pyranochromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as chromene derivatives and aldehydes.

    Introduction of the Pyridinylamino Group: This step involves the reaction of the pyranochromene intermediate with a pyridinylamine derivative under suitable conditions, such as the presence of a base and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with similar pyranochromene cores, such as flavonoids, which are known for their antioxidant and anti-inflammatory properties.

    Pyridine Derivatives: Compounds with pyridinylamino groups, which are often studied for their biological activities.

Uniqueness

(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]pyrano[2,3-f]chromene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-20(2)19(24)14(11-22-13-7-9-21-10-8-13)17-15(26-20)5-3-12-4-6-16(23)25-18(12)17/h3-11H,1-2H3,(H,21,22)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCHKZIXFJNTEB-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=CNC2=CC=NC=C2)C3=C(O1)C=CC4=C3OC(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)/C(=C\NC2=CC=NC=C2)/C3=C(O1)C=CC4=C3OC(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 2
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 3
Reactant of Route 3
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 4
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 5
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 6
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

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